Galeopsin

説明

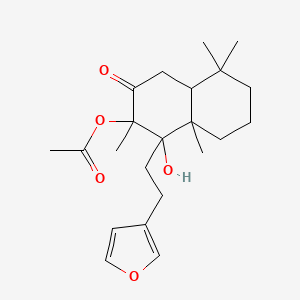

Galeopsin (C₂₂H₃₂O₅; molecular weight: 376.50) is a labdane-type diterpenoid primarily isolated from Leonurus heterophyllus (Yi Mu Cao), a plant used in traditional medicine for its cardiovascular and neurological benefits . It is characterized by a furanolabdane skeleton with a β-substituted furan moiety and a 15,16-epoxy group in some derivatives . This compound interacts with multiple biological targets, including:

- Cholinergic receptors: CHRM1 (muscarinic acetylcholine receptor M1) .

- Adrenergic receptors: ADRB1 (beta-1 adrenergic receptor), ADRA2A (alpha-2A adrenergic receptor) .

- Enzymes: PTGS2 (cyclooxygenase-2), ACHE (acetylcholinesterase) .

Its weak acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 38.5–42.7 µM) and anti-inflammatory properties (via PTGS2 inhibition) make it a candidate for neurodegenerative and inflammatory disease research .

特性

IUPAC Name |

[1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAJBQDXBZONMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Galeopsin typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl ethyl derivative, followed by the introduction of the naphthalene moiety through a series of condensation and cyclization reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The choice of solvents, temperature control, and purification techniques such as chromatography and recrystallization are crucial for obtaining the desired product.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyl group.

Reduction: Reduction reactions can target the carbonyl group in the naphthalene moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols or alkanes.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Medicine

In medicine, the compound and its derivatives are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its structural properties enhance the performance and durability of these materials.

作用機序

The mechanism of action of Galeopsin involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Galeopsin belongs to the labdane diterpenoid family, which includes structurally and functionally related compounds. Below is a detailed comparison:

Structural Analogues from Leonurus Species

Key Structural-Activity Relationships:

- Epoxy Groups : Compounds like Leoheteronin A and Leopersin G exhibit stronger AChE inhibition due to stable 15,16-epoxy configurations, which enhance binding to the enzyme’s catalytic site .

- Acetoxy Modifications : Preleoheterin’s 3α-acetoxy group improves solubility and target affinity, making it more effective against PTGS2 than this compound .

- Furan vs. Epoxy: Hispanone, lacking oxygenated side chains, shows weaker activity despite structural similarity to this compound .

Functional Analogues from Other Genera

Functional Insights:

- Dual Inhibitors : Conypododiol’s dual AChE/BChE action highlights a therapeutic advantage over this compound’s single-target approach .

Pharmacological Potential

- Neurodegenerative Diseases : Leoheteronin A and Leopersin G are prioritized over this compound for AChE-targeted Alzheimer’s research due to higher potency .

- Inflammatory Disorders : this compound and Preleoheterin synergize in Leonurus extracts to inhibit PTGS2, suggesting combinatorial use in arthritis therapy .

Q & A

Q. How can researchers align their this compound studies with open-access data-sharing mandates?

- Methodological Answer : Use platforms like Zenodo or Figshare to upload datasets in standardized formats (e.g., .csv, .mzML). Include metadata following ISA-Tab standards. Cite datasets with DOIs in publications. For sensitive data, employ controlled-access repositories (e.g., dbGaP) with ethical approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。